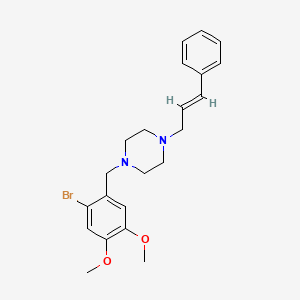![molecular formula C19H24N2 B3850571 (4-phenylcyclohexyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850571.png)
(4-phenylcyclohexyl)[2-(2-pyridinyl)ethyl]amine
Descripción general
Descripción
Amines are a class of organic compounds that contain nitrogen . They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary depending on the number of hydrogen atoms replaced by organic groups . The compound you mentioned is a complex amine with a phenylcyclohexyl group and a pyridinyl ethyl group attached to the nitrogen atom.
Synthesis Analysis
The synthesis of amines can be achieved through various methods, including reduction of nitriles, amides, or nitro compounds, and alkylation of alkyl halides with ammonia or other amines . The specific synthesis pathway for your compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of amines can be analyzed using various spectroscopic techniques. Infrared (IR) spectroscopy can identify the N-H bonds of primary and secondary amines . Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms attached to the nitrogen atom .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including substitution reactions with alkyl halides . They can also participate in acid-base reactions, as the nitrogen atom can donate a pair of electrons.Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their structure. They can exist as gases, liquids, or solids at room temperature. Many amines have a strong, unpleasant odor . The polarity of amines allows them to engage in hydrogen bonding, which affects their boiling points and solubility .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-phenyl-N-(2-pyridin-2-ylethyl)cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2/c1-2-6-16(7-3-1)17-9-11-19(12-10-17)21-15-13-18-8-4-5-14-20-18/h1-8,14,17,19,21H,9-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHAEGJMEHSJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-N-(2-pyridin-2-ylethyl)cyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(3-anilino-1-piperidinyl)carbonyl]-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B3850500.png)

![N,N,N'-trimethyl-N'-[4-(trifluoromethoxy)benzyl]-1,2-ethanediamine](/img/structure/B3850517.png)

![ethyl 4-[2-(2-fluorophenyl)-1-methylethyl]-1-piperazinecarboxylate](/img/structure/B3850524.png)
![[5-({bis[3-(dimethylamino)propyl]amino}methyl)-2-furyl]methyl acetate hydrochloride](/img/structure/B3850527.png)
![2-[4-(benzylamino)butyl]-5-(4-morpholinyl)-3(2H)-pyridazinone](/img/structure/B3850534.png)
![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B3850535.png)


![6,7-dimethoxy-2-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3850569.png)

![1-[4-(trifluoromethoxy)benzyl]piperidine](/img/structure/B3850595.png)